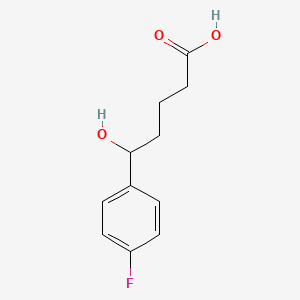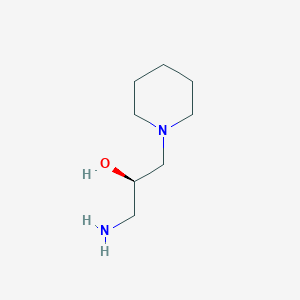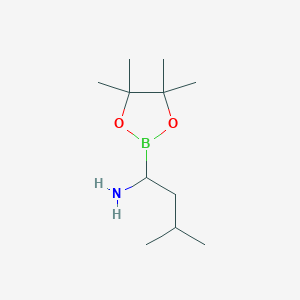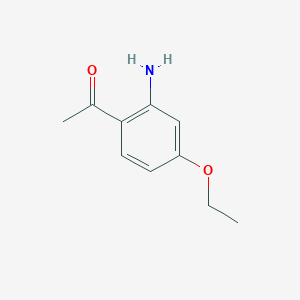![molecular formula C12H23NS B13217662 4-[(Cyclohexylsulfanyl)methyl]piperidine](/img/structure/B13217662.png)
4-[(Cyclohexylsulfanyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Cyclohexylsulfanyl)methyl]piperidine is a chemical compound with the molecular formula C12H23NS It is characterized by a piperidine ring substituted with a cyclohexylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with cyclohexylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods are optimized for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Cyclohexylsulfanyl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the piperidine ring or the cyclohexylsulfanyl group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Aplicaciones Científicas De Investigación
4-[(Cyclohexylsulfanyl)methyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Cyclohexylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The cyclohexylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Cyclohexylthio)methyl]piperidine
- 4-[(Cyclohexylsulfanyl)ethyl]piperidine
- 4-[(Cyclohexylsulfanyl)propyl]piperidine
Uniqueness
4-[(Cyclohexylsulfanyl)methyl]piperidine is unique due to the specific positioning of the cyclohexylsulfanyl group on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H23NS |
|---|---|
Peso molecular |
213.38 g/mol |
Nombre IUPAC |
4-(cyclohexylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H23NS/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h11-13H,1-10H2 |
Clave InChI |
ZADRGVYEHSCXSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)SCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

![Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217588.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)

![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)



![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)

